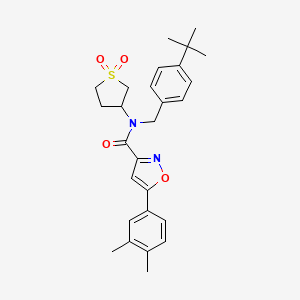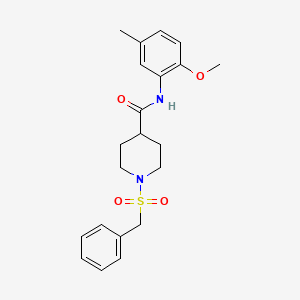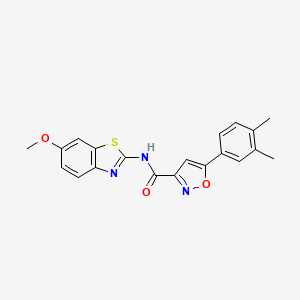![molecular formula C19H20N2O2S B14984332 Butyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14984332.png)
Butyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a pyridine ring substituted with a cyano group and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of Substituents: The cyano and methylphenyl groups are introduced through reactions such as nucleophilic substitution or cross-coupling reactions like the Suzuki-Miyaura coupling.
Thioether Formation: The sulfanyl group is introduced by reacting the pyridine derivative with a suitable thiol under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid derivative with butanol to form the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways involving sulfur-containing compounds.
Wirkmechanismus
The mechanism of action of BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the sulfanyl group can undergo redox reactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}PROPIONATE: Similar structure but with a propionate ester instead of an acetate ester.
BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}BUTYRATE: Similar structure but with a butyrate ester.
Uniqueness
The uniqueness of BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C19H20N2O2S |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
butyl 2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C19H20N2O2S/c1-3-4-11-23-18(22)13-24-19-16(12-20)9-10-17(21-19)15-7-5-14(2)6-8-15/h5-10H,3-4,11,13H2,1-2H3 |
InChI-Schlüssel |
QOLWQVUUSNPVRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14984255.png)


![1-methyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14984261.png)
![4-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B14984269.png)

![Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B14984287.png)


![2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine](/img/structure/B14984320.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984347.png)

![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B14984356.png)
![N-[4-(acetylamino)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984360.png)
